- Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues, Organic & Biomolecular Chemistry, 2022, 20(7), 1401-1406

Cas no 93080-09-2 (Cytidine, 4'-thio-)

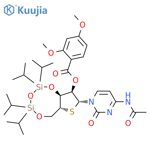

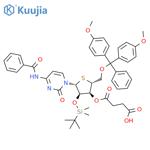

Cytidine, 4'-thio- structure

Nome del prodotto:Cytidine, 4'-thio-

Cytidine, 4'-thio- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4'-硫代胞苷

- Cytidine, 4'-thio-

- 4'-thiocytidine

- 1-(4-thio-beta-d-ribofuranosyl)cytosine

- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

- 4'-O-Thiacytidine

- A855679

- 4′-Thiocytidine (ACI)

-

- Inchi: 1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1

- Chiave InChI: GAKJJSAXUFZQTL-XVFCMESISA-N

- Sorrisi: O[C@@H]1[C@H](O)[C@@H](CO)S[C@H]1N1C=CC(N)=NC1=O

Proprietà calcolate

- Massa esatta: 259.06267708g/mol

- Massa monoisotopica: 259.06267708g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 4

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 17

- Conta legami ruotabili: 2

- Complessità: 386

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 4

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -1.3

- Superficie polare topologica: 145

Proprietà sperimentali

- Densità: 1.90±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilità: Leggermente solubile (2,9 g/l) (25°C),

Cytidine, 4'-thio- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C

1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Ammonium fluoride Solvents: Methanol

1.2 Reagents: Sodium methoxide Solvents: Methanol

1.2 Reagents: Sodium methoxide Solvents: Methanol

Riferimento

- The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer Reaction, Journal of the American Chemical Society, 2000, 122(30), 7233-7243

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water

1.2 Reagents: Dowex 50W Solvents: Methanol

1.2 Reagents: Dowex 50W Solvents: Methanol

Riferimento

- A practical synthesis of 4'-thioribonucleosides, Tetrahedron Letters, 2006, 47(4), 591-594

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine , 1H-1,2,4-Triazole , Phosphorus oxychloride Solvents: Acetonitrile ; rt

1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt

1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C

1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt

1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C

Riferimento

- Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues, ChemRxiv, 2021, 1, 1-9

Metodo di produzione 5

Condizioni di reazione

Riferimento

- A new synthesis of some 4'-thio-D-ribonucleosides and preliminary enzymic evaluation, Nucleosides & Nucleotides, 1994, 13(10), 2035-50

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Thionucleosides as antiviral agents, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt; overnight, rt

Riferimento

- Preparation of intermediates for the synthesis of 1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl)cytosine and thionucleosides, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 16 h, rt

1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine

1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine

Riferimento

- Synthesis and physical and physiological properties of 4'-thio-RNA: application to post-modification of RNA aptamer toward NF-κB, Nucleic Acids Research, 2004, 32(13), 3815-3825

Cytidine, 4'-thio- Raw materials

- Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-4′-thio-, 3′-(hydrogen butanedioate)

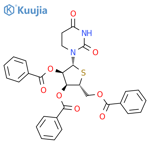

- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate

- Cytidine, N-acetyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-4'-thio-, 2'-(2,4-dimethoxybenzoate) (9CI)

- Cytidine, N-acetyl-5′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′,3′-O-(1-methylethylidene)-4′-thio-

- Cytidine, 4'-thio-, 2',3',5'-tribenzoate

Cytidine, 4'-thio- Preparation Products

Cytidine, 4'-thio- Letteratura correlata

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

4. Back matter

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

93080-09-2 (Cytidine, 4'-thio-) Prodotti correlati

- 1021118-19-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide)

- 888444-11-9(3-(2E)-but-2-enamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide)

- 22418-67-3(2,3,7-trimethyloct-6-enal)

- 899945-28-9(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-5-chloro-2-methoxybenzamide)

- 2248215-17-8((2S)-2-(Oxolan-3-yl)propan-1-amine)

- 753922-08-6(1H-Indazole-1-carboxylic acid, 3-methyl-6-(phenylmethoxy)-,1,1-dimethylethyl ester)

- 2680770-47-0(6-Chloro-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)

- 941899-13-4(1-4-(2-chlorophenyl)piperazin-1-yl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyethan-1-one)

- 99131-26-7(3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-benzenesulfonic Acid Sodium Salt)

- 10199-63-0(1-(3,5-Dimethyl-pyrazol-1-yl)ethanone)

Fornitori consigliati

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Handan Zechi Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso